Dimethyl (3-cyanobenzyl)phosphonate
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Overview
Description
Dimethyl (3-cyanobenzyl)phosphonate is a chemical compound with the CAS Number: 287720-52-9 . It has a molecular weight of 225.18 and its IUPAC name is dimethyl 3-cyanobenzylphosphonate . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for Dimethyl (3-cyanobenzyl)phosphonate is1S/C10H12NO3P/c1-13-15(12,14-2)8-10-5-3-4-9(6-10)7-11/h3-6H,8H2,1-2H3
. This code represents the molecular structure of the compound. Chemical Reactions Analysis
While specific chemical reactions involving Dimethyl (3-cyanobenzyl)phosphonate are not detailed in the search results, phosphonates in general can undergo a variety of reactions. For example, a copper-catalyzed reaction of phosphorus nucleophiles with diaryliodonium salts at room temperature can result in a P-C bond formation .Physical And Chemical Properties Analysis
Dimethyl (3-cyanobenzyl)phosphonate is a solid at room temperature . It is stored in a sealed, dry environment .Scientific Research Applications
1. Hydrolysis of Phosphinates and Phosphonates
- Summary of Application : Phosphinic and phosphonic acids are useful intermediates and biologically active compounds which may be prepared from their esters, phosphinates and phosphonates, respectively, by hydrolysis or dealkylation .
- Methods of Application : The hydrolysis may take place both under acidic and basic conditions, but the C-O bond may also be cleaved by trimethylsilyl halides .
- Results or Outcomes : Despite the importance of the hydrolysis of P-esters, this field has not yet been fully surveyed .
2. Detection of Chemical Warfare Agents
- Summary of Application : This research presents a sensitive material and a surface acoustic gas sensor for detecting dimethyl methyl phosphonate .
- Methods of Application : The microstructure and adsorption mechanism of silica molecular imprinting material were studied in detail .
- Results or Outcomes : The sensor exhibits good selectivity and could detect 80 ppb of dimethyl methyl phosphonate within 1 min .
3. Biomedical Imaging Applications
- Summary of Application : Phosphatase-instructed self-assembly to form higher-order nanostructures, which can be used in the design of probes for biomedical imaging applications .
4. Preparation of Phosphonic Acids
- Summary of Application : Phosphonic acid is a functional group that is incorporated in a broad diversity of molecules and polymers to introduce specific properties including water solubility, coordination, or supramolecular properties .
- Methods of Application : The most general method to prepare phosphonic acids from phosphonates is to use concentrated HCl solution (35–37% in water; ≈12 M) at reflux for 1 to 12 hours .
- Results or Outcomes : This method is optimal for the hydrolysis of phosphinates .
5. Hydrolysis of Phosphinates and Phosphonates
- Summary of Application : Phosphinic and phosphonic acids are useful intermediates and biologically active compounds which may be prepared from their esters, phosphinates and phosphonates, respectively, by hydrolysis or dealkylation .
- Methods of Application : The hydrolysis may take place both under acidic and basic conditions, but the C-O bond may also be cleaved by trimethylsilyl halides .
- Results or Outcomes : Despite the importance of the hydrolysis of P-esters, this field has not yet been fully surveyed .
6. Construction of P–C Bond
- Summary of Application : The phosphonic acid functional group, which is characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom, is employed for many applications due to its structural analogy with the phosphate moiety or to its coordination or supramolecular properties .
- Methods of Application : The most general method to prepare phosphonic acids from phosphonates is to use concentrated HCl solution (35–37% in water; ≈12 M) at reflux for 1 to 12 hours .
- Results or Outcomes : This method is optimal for the hydrolysis of phosphinates .
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, washing with plenty of soap and water if it comes into contact with skin, and seeking medical advice if exposed or concerned .
Future Directions
While specific future directions for Dimethyl (3-cyanobenzyl)phosphonate are not mentioned in the search results, phosphonates in general have a wide range of applications in agricultural, medicinal, technical, and synthetic chemistry . The development of more environmentally friendly and economically competitive processes for the synthesis of phosphorus-bearing compounds is a current area of focus .
properties
IUPAC Name |
3-(dimethoxyphosphorylmethyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12NO3P/c1-13-15(12,14-2)8-10-5-3-4-9(6-10)7-11/h3-6H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJONTDJAWIVSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(CC1=CC(=CC=C1)C#N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12NO3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl (3-cyanobenzyl)phosphonate |
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